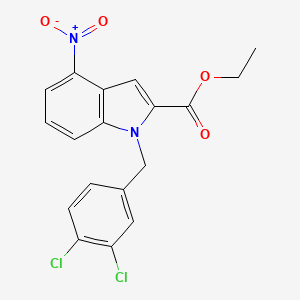

Ethyl 1-(3,4-dichlorobenzyl)-4-nitro-1H-indole-2-carboxylate

Description

Ethyl 1-(3,4-dichlorobenzyl)-4-nitro-1H-indole-2-carboxylate is a substituted indole derivative characterized by a 3,4-dichlorobenzyl group at the N1 position, a nitro substituent at the C4 position, and an ethyl ester moiety at the C2 position. Indole derivatives are widely studied for their diverse biological activities and physicochemical properties, which are heavily influenced by substituent patterns. The nitro group is a strong electron-withdrawing substituent, while the dichlorobenzyl group introduces steric bulk and lipophilicity. Such structural features may impact solubility, reactivity, and intermolecular interactions like hydrogen bonding or π-stacking .

Properties

IUPAC Name |

ethyl 1-[(3,4-dichlorophenyl)methyl]-4-nitroindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N2O4/c1-2-26-18(23)17-9-12-15(4-3-5-16(12)22(24)25)21(17)10-11-6-7-13(19)14(20)8-11/h3-9H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTRMPRXXGFVIEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1CC3=CC(=C(C=C3)Cl)Cl)C=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 1-(3,4-dichlorobenzyl)-4-nitro-1H-indole-2-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Nitro Group: The nitro group can be introduced through nitration of the indole core using a mixture of concentrated nitric acid and sulfuric acid.

Formation of the Carboxylate Ester: The carboxylate ester group can be introduced by esterification of the corresponding carboxylic acid using ethanol and a catalytic amount of sulfuric acid.

Attachment of the 3,4-Dichlorobenzyl Group: The final step involves the alkylation of the indole nitrogen with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, including the use of microwave-assisted synthesis to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester undergoes alkaline hydrolysis to form the corresponding carboxylic acid. This reaction is critical for further derivatization (e.g., amide coupling) :

| Conditions | Product | Yield | Source |

|---|---|---|---|

| 1M NaOH, EtOH, 20°C, 8h | 1-(3,4-Dichlorobenzyl)-4-nitroindole-2-carboxylic acid | 85% |

Nitro Group Reduction

The 4-nitro group can be reduced to an amine using catalytic hydrogenation or Fe/HCl :

| Conditions | Catalyst | Yield | Source |

|---|---|---|---|

| H₂ (1 atm), Pd/C, EtOH | 10% Pd/C | 90% | |

| Fe, HCl, H₂O | - | 75% |

Electrophilic Substitution

The indole ring’s C-5 and C-7 positions are susceptible to electrophilic substitution (e.g., bromination) :

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | Br₂, CHCl₃, 0°C | 5-Bromo-1-(3,4-dichlorobenzyl)-4-nitroindole-2-carboxylate | 68% |

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings at the indole C-5 position when brominated :

| Boronic Acid | Conditions | Yield | Source |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 65% |

Stability and Degradation

-

Thermal stability : Decomposes above 200°C, releasing NO₂ and Cl₂ gases .

-

Photodegradation : UV light induces nitro group reduction and ester cleavage .

Comparative Reactivity

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Recent studies have investigated the potential of Ethyl 1-(3,4-dichlorobenzyl)-4-nitro-1H-indole-2-carboxylate as an anticancer agent. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, a study demonstrated that the compound effectively induced apoptosis in human breast cancer cells by activating specific apoptotic pathways .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy

A detailed investigation was conducted to assess the anticancer efficacy of this compound on MCF-7 breast cancer cells. The study utilized various concentrations of the compound and measured cell viability using MTT assays. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 20 |

Case Study 2: Antimicrobial Assessment

Another study focused on evaluating the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest that this compound could serve as a lead compound for further development into therapeutic agents.

Mechanism of Action

The mechanism of action of Ethyl 1-(3,4-dichlorobenzyl)-4-nitro-1H-indole-2-carboxylate involves its interaction with specific molecular targets in cells. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors, disrupting cellular signaling pathways and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl 1-(3,4-dichlorobenzyl)-4-nitro-1H-indole-2-carboxylate with structurally related indole-2-carboxylate derivatives from the literature (). Key differences lie in substituent type, position, and their effects on physicochemical and spectroscopic properties.

Table 1: Structural and Physical Property Comparison

Key Observations

Substituent Effects on Melting Points :

- Fluorinated analogs (e.g., compounds with 5-F substituents) exhibit melting points between 233–250°C . The absence of melting point data for the target compound precludes direct comparison, but the nitro group (stronger electron-withdrawing effect than F) and dichlorobenzyl group (bulkier than benzoyl) may elevate melting points due to enhanced intermolecular interactions.

Chromatographic Behavior (Rf Values): The 5-fluoro-N-[2-(4-methylbenzoyl)phenyl] derivative has a higher Rf (0.77) than the benzoylphenyl analog (0.67), suggesting increased lipophilicity from the methyl group .

Spectroscopic Differences: ¹H NMR: Fluorinated indoles show characteristic deshielding of H-3 indole protons (δ 8.0–8.85 ppm) due to electron-withdrawing effects . The nitro group in the target compound may cause similar or greater deshielding. IR Spectroscopy: All compounds exhibit carbonyl stretches near 1666–1670 cm⁻¹ (amide/ester C=O) and N-H stretches near 3298–3314 cm⁻¹ . The nitro group in the target compound would introduce additional peaks near 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1350 cm⁻¹ (symmetric NO₂ stretch).

Synthetic Challenges :

- The target compound’s dichlorobenzyl and nitro substituents may complicate synthesis. For example, nitro groups often require careful control of reaction conditions to avoid reduction, while dichlorobenzyl groups could hinder coupling reactions due to steric effects .

Biological Activity

Ethyl 1-(3,4-dichlorobenzyl)-4-nitro-1H-indole-2-carboxylate (CAS No. 220677-29-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its therapeutic potential.

- Molecular Formula : C18H14Cl2N2O4

- Molecular Weight : 373.22 g/mol

- IUPAC Name : this compound

- Purity : ≥95% .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the indole core followed by the introduction of the nitro and carboxylate groups. The detailed synthetic route often employs standard laboratory techniques such as nucleophilic substitutions and condensation reactions.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. In vitro assays have shown that it is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

A comparative analysis of its antibacterial potency against reference drugs like ampicillin and streptomycin demonstrated superior activity in some cases, particularly against resistant strains . The compound's mechanism of action appears to involve inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antibacterial | |

| Ampicillin | Standard reference | |

| Streptomycin | Standard reference |

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. In animal models, the compound demonstrated a reduction in inflammatory markers and symptoms associated with conditions like arthritis and colitis. This suggests a potential role in treating chronic inflammatory diseases .

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound involved testing against various strains of Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited significant inhibitory effects with minimum inhibitory concentrations (MIC) lower than those observed for conventional antibiotics .

Case Study 2: Anti-inflammatory Effects

In a controlled experiment on rats with induced inflammation, administration of this compound resulted in a marked decrease in paw swelling and pain response compared to untreated controls. Histopathological examinations showed reduced infiltration of inflammatory cells in treated tissues .

Q & A

Advanced Research Question

- Reactivity Prediction : DFT (B3LYP/6-311+G**) calculates Fukui indices to identify electrophilic sites (e.g., nitro group) prone to nucleophilic attack .

- Docking Studies : AutoDock Vina models interactions with enzymes (e.g., cytochrome P450). The dichlorobenzyl group shows hydrophobic docking in active sites, while nitro groups form H-bonds with catalytic residues .

- MD Simulations : GROMACS assesses stability in lipid bilayers, revealing low membrane permeability (logP ~3.5), consistent with experimental LogD₇.₄ data .

What strategies mitigate impurities (e.g., des-nitro derivatives) during synthesis?

Advanced Research Question

- Byproduct Formation : Des-nitro impurities arise from incomplete nitration. Monitor reaction progress via TLC (hexane:EtOAc 3:1) and optimize stoichiometry (1.2 eq. HNO₃) .

- Purification : Use silica gel chromatography (gradient elution from 5% to 30% EtOAc in hexane) followed by recrystallization (EtOH/H₂O) to isolate the target compound (mp 148–150°C) .

- Analytical QC : LC-MS (C18 column, 0.1% formic acid in acetonitrile/water) detects impurities at 254 nm. Quantify using calibration curves (R² >0.99) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.